![molecular formula C16H17N5OS2 B2937790 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851131-41-4](/img/structure/B2937790.png)
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5OS2 and its molecular weight is 359.47. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Imidazole derivatives are significant in medicinal applications due to their presence in various naturally occurring compounds and FDA-approved drugs. They serve as anti-cancer, anti-microbial, and anti-inflammatory agents .
Material Science
Some imidazole derivatives are used in material science for nonlinear optical applications and as catalysts in synthesis processes .
Sensors and Catalysis
Imidazole derivatives are applied in fields such as sensors and catalysis, including electrocatalysis .
Drug Discovery
These compounds play a role in drug discovery, producing fuel cells, and conducting polymers .
Synthetic Chemistry
Imidazole derivatives possess remarkable versatility in synthetic chemistry, with advancements observed in diverse multicomponent reactions conducted under different conditions .
Biological Activities
Derivatives of 1,3-diazole (a class which includes imidazole) show various biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antioxidant, anti-amoebic, antihelmintic, and ulcerogenic activities .
Medicinal Chemistry Intermediates
Thiadiazole derivatives are useful intermediates in medicinal chemistry due to their broad-spectrum activities and are important structural units of biologically active molecules .
properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-10-5-4-6-13(11(10)2)21-8-7-17-16(21)23-9-14(22)18-15-20-19-12(3)24-15/h4-8H,9H2,1-3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDOQLYXRNRKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=NN=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
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